Butyronitrile, 4-fluoro-
Overview
Description
Butyronitrile, also known as butanenitrile or propyl cyanide, is a nitrile with the formula C3H7CN . This colorless liquid is miscible with most polar organic solvents .
Synthesis Analysis
Butyronitrile is prepared industrially by the ammoxidation of n-butanol: C3H7CH2OH + NH3 + O2 → C3H7CN + 3 H2O . It is mainly used as a precursor to the poultry drug amprolium .Molecular Structure Analysis
The molecular weight of Butyronitrile is 69.1051 . The IUPAC Standard InChI is InChI=1S/C4H7N/c1-2-3-4-5/h2-3H2,1H3 .Chemical Reactions Analysis
Butyronitrile can react vigorously with oxidizing reagents. When heated to decomposition, it emits highly toxic fumes of cyanides and oxides of nitrogen . Nitriles may polymerize in the presence of metals and some metal compounds. They are incompatible with acids; mixing nitriles with strong oxidizing acids can lead to extremely violent reactions .Physical And Chemical Properties Analysis
Butyronitrile is a colorless liquid with a sharp and suffocating odor . It has a density of 794 mg/mL, a melting point of -111.90 °C, and a boiling point of 117.6 °C . It is slightly soluble in water, soluble in benzene, and miscible in alcohol, ether, and dimethylformamide .Scientific Research Applications
Fast Charging of Lithium-Ion Batteries
A study by Hilbig et al. (2019) explored the use of butyronitrile-based electrolytes, particularly focusing on a butyronitrile:ethylene carbonate:fluoroethylene carbonate mixture. This formulation showed promising results for fast charging in lithium-ion batteries, crucial for applications like electric vehicles. It also exhibited improved long-term cycling behavior and ionic conductivity, vital for battery performance and efficiency (Hilbig, Ibing, Winter, & Cekic‐Laskovic, 2019).
Ion Transfer at Interfaces
Research by Riva et al. (2019) demonstrated the utility of butyronitrile in studying ion transfer at liquid/liquid interfaces. Butyronitrile's stability in photochemical reactions was key in measuring Gibbs energies of ion transfer, providing insights into ion partitioning across interfaces. This has implications for understanding and optimizing processes in electrochemistry and related fields (Riva, Costa Bassetto, Girault, & Olaya, 2019).
Electrical Insulation in Fluoronitriles-CO2 Mixtures
Nechml et al. (2017) investigated the electrical properties of fluoronitriles-CO2 mixtures, with a focus on Heptafluoro-iso-butyronitrile. The study's findings on effective ionization coefficients and critical breakdown electric field are significant for applications in electrical insulation and the design of safer electrical systems (Nechml, Beroual, Girodet, & Vinson, 2017).
Protein Engineering with Fluoro Amino Acids
Odar et al. (2015) discussed the use of fluoro amino acids, including those derived from butyronitrile, in protein engineering. These compounds are valuable for introducing novel traits into proteins, enhancing stability, folding, activity, and fluorescence characteristics. This is crucial for advancements in biosciences and pharmaceuticals (Odar, Winkler, & Wiltschi, 2015).
Butyronitrile in Solar Cell Technology
Sauvage et al. (2011) developed a new class of electrolyte for dye-sensitized solar cells using butyronitrile solvent. This formulation was notable for its low volatility, high efficiency, and excellent stability, making it a promising candidate for sustainable energy technologies (Sauvage, Chhor, Marchioro, Moser, & Graetzel, 2011).
Antimicrobial and Environmental Applications
A study by Sahiner and Yasar (2013) explored the generation of functional groups on poly(4-vinyl pyridine) particles using butyronitrile. This modification imparted antimicrobial properties to the particles, making them useful in healthcare and environmental applications (Sahiner & Yasar, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Butyronitrile, 4-fluoro- is a type of fluorinated heterocycle . Fluorinated heterocycles are main components of many marketed drugs, with 20% of anticancer and antibiotic drugs containing fluorine atoms . The primary targets of these compounds are often cancerous or infectious cells .
Mode of Action
It is known that fluorinated heterocycles can interact with their targets in various ways, often depending on the specific structure of the compound and the presence of electron-donating or electron-withdrawing substituents .
Biochemical Pathways
It has been reported that fluorinated heterocycles can affect both in vivo and in vitro anticancer and antimicrobial activities . The specific pathways and downstream effects would depend on the specific targets of the compound.
Result of Action
The result of the action of Butyronitrile, 4-fluoro- can vary depending on the specific targets and mode of action. In some cases, fluorinated heterocycles have been found to have activities that are almost equal to or exceed the potency of reference drugs . They often show a promising safety index via their reduced cytotoxicity in non-cancerous cell lines .
properties
IUPAC Name |
4-fluorobutanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FN/c5-3-1-2-4-6/h1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJJJRAPZCRYGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193680 | |
Record name | Butyronitrile, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
407-83-0 | |
Record name | Butyronitrile, 4-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyronitrile, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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